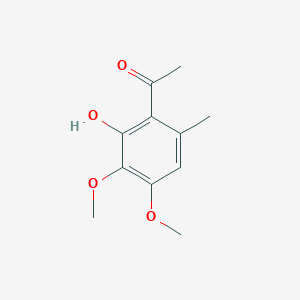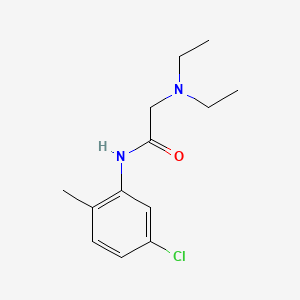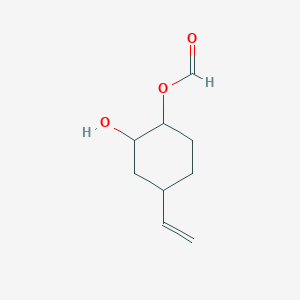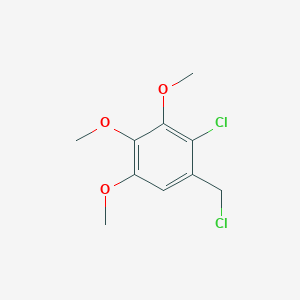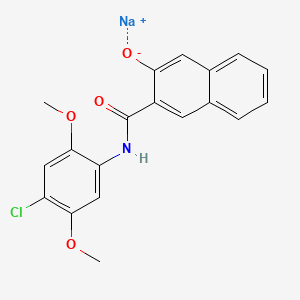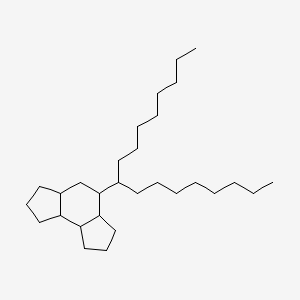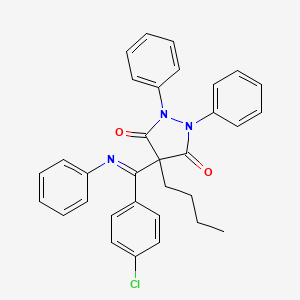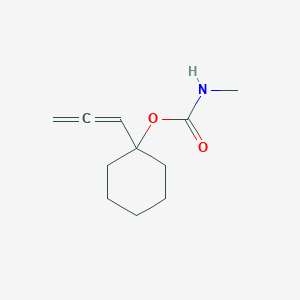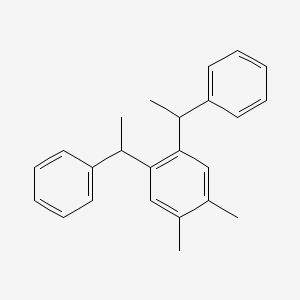
1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, characterized by the presence of two methyl groups and two phenylethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations, during electrophilic aromatic substitutionThe molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
1,2-Dimethyl-4,5-bis(1-methylethyl)benzene: Similar structure but with methylethyl groups instead of phenylethyl groups.
1,3-Dimethyl-4,6-bis(1-methylethyl)benzene: Different substitution pattern on the benzene ring.
1,4-Dimethyl-2,5-bis(1-methylethyl)benzene: Another isomer with different positions of the substituents.
Uniqueness
1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene is unique due to the presence of phenylethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
特性
CAS番号 |
5271-88-5 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-23(19(3)21-11-7-5-8-12-21)24(16-18(17)2)20(4)22-13-9-6-10-14-22/h5-16,19-20H,1-4H3 |
InChIキー |
QUJHQCRVGWYNKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


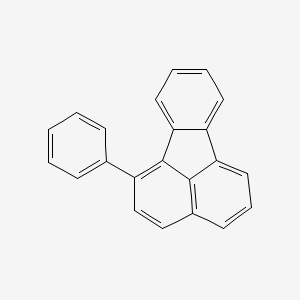
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
